2-cyano-1-(2-thienylmethyl)-1H-imidazole
Description
2-Cyano-1-(2-thienylmethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a cyano group at the 2-position and a 2-thienylmethyl group at the 1-position. The electron-withdrawing cyano group may influence electronic properties, solubility, and reactivity, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7N3S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C9H7N3S/c10-6-9-11-3-4-12(9)7-8-2-1-5-13-8/h1-5H,7H2 |
InChI Key |
RAIQDISTBLXFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=CN=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Observations :
- Electronic Effects: The cyano group in the target compound likely increases polarity compared to non-cyano analogs like 2-(2-thienyl)-4,5-dihydro-1H-imidazole .
- Aromatic Interactions : The thienyl group in both the target compound and 2-(2-thienyl)-4,5-dihydro-1H-imidazole may facilitate π-π stacking or sulfur-mediated interactions in biological systems.
- Steric and Lipophilic Profiles : Bulky substituents, such as the bromophenyl group in Compound 9c , enhance lipophilicity but may reduce solubility—a trade-off critical in drug design.
Crystallographic Insights
- 2-(2-Thienyl)-4,5-dihydro-1H-imidazole crystallizes in the monoclinic P2₁/c space group with well-defined planar geometry, suggesting predictable packing behavior for sulfur-containing imidazoles . The target compound’s cyano group may alter crystal packing due to dipole interactions.
Preparation Methods
Aldoxime to Cyano Group Conversion
The first step involves converting an aldoxime intermediate (Formula II) into a 2-cyanoimidazole precursor using sulfur-containing reducing agents. Sodium metabisulfite (Na₂S₂O₅) or potassium dithionite (K₂S₂O₄) in polar solvents like N,N-dimethylformamide (DMF) facilitates this transformation at 70–120°C. The reaction proceeds via nucleophilic attack on the aldoxime group, yielding a cyano-functionalized imidazole core.
Key Conditions
-
Solvents : DMF, acetonitrile, or N-methylpyrrolidone.
-
Temperature : 70–120°C.
-
Molar Ratio : Aldoxime-to-reducing agent = 1:1–1:3.
Chlorination and Functionalization
The intermediate undergoes chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) at 0–40°C to introduce a chloro group at the 4-position. Subsequent reaction with dimethylsulfamoyl chloride in the presence of potassium carbonate yields the final product.
Advantages
-
Avoids hazardous reagents like thionyl chloride.
-
Scalable for industrial production.
One-Pot Oxidative Cyclocondensation
A catalytic system using ceric ammonium nitrate (CAN) and nitric acid (HNO₃) enables the synthesis of dicyano imidazoles from diaminomaleonitrile (DAMN) and aldehydes. While initially designed for dicyano derivatives, this method can be adapted for 2-cyano-1-(2-thienylmethyl)-1H-imidazole by selecting 2-thiophenecarboxaldehyde as the aldehyde component.
Reaction Mechanism
-
Imine Formation : DAMN reacts with 2-thiophenecarboxaldehyde to form a Schiff base.
-
Oxidative Cyclization : CAN/HNO₃ promotes cyclization, forming the imidazole ring.
-
Aromatization : HNO₃ acts as a co-oxidant, regenerating Ce(IV) and driving the reaction to completion.
Optimized Conditions
-
Catalyst : 10 mol% CAN.
-
Solvent : Ethanol/water (3:1).
Table 1: Comparative Analysis of One-Pot vs. Stepwise Methods
| Parameter | One-Pot Method | Stepwise Method |
|---|---|---|
| Reaction Time | 4–6 hours | 12–24 hours |
| Temperature | Room temperature | 70–120°C |
| Byproducts | Minimal | Requires purification |
| Scalability | Moderate | High |
Regioselective Synthesis via Imine Intermediates
The regiocontrolled approach reported by PMC9280940 utilizes diaminomaleonitrile (DAMN)-based imines and aldehydes. Although originally designed for 2-hydroxyaryl derivatives, substituting 2-thiophenecarboxaldehyde enables access to the target compound.
Mechanistic Insights
-
Imine Formation : DAMN reacts with 2-thiophenecarboxaldehyde to generate a thienylmethyl-substituted imine.
-
Cyclization : Triethylamine in ethanol facilitates intramolecular cyclization, forming the imidazole ring.
-
Self-Catalyzed Proton Transfer : Computational studies reveal that electron-donating groups (e.g., thienylmethyl) stabilize transition states, favoring imidazole over pyrazine formation.
Key Modifications
-
Aldehyde Substitution : 2-Thiophenecarboxaldehyde replaces 2-hydroxybenzaldehyde.
-
Solvent : Ethanol or acetonitrile.
Challenges and Optimization Strategies
Thienylmethyl Group Incorporation
Introducing the thienylmethyl moiety requires careful selection of alkylating agents. For example, reacting 2-chloromethylthiophene with the imidazole intermediate in the presence of a base (e.g., K₂CO₃) achieves N-alkylation.
Side Reactions
-
Oxidation of Thiophene : Thiophene rings may oxidize under strong acidic conditions. Mitigated by using mild oxidants like CAN.
-
Regioselectivity Issues : Computational modeling (DFT) predicts favorable transition states for 1,5-dihydroimidazole intermediates when electron-rich substituents are present .
Q & A
Q. What are the recommended synthetic routes for 2-cyano-1-(2-thienylmethyl)-1H-imidazole, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. A general method includes reacting halo-nitrobenzene derivatives with substituted imidazoles under argon using DMF as a solvent, K₂CO₃ as a base, and CuI as a catalyst at 120°C for 24 hours . Alternatively, solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/MeSO₃H) achieves high yields (90–96%) through efficient cyclization under mild conditions . Optimizing catalysts (e.g., CuI vs. Pd-based systems) and solvent choice (polar aprotic vs. solvent-free) significantly impacts reaction efficiency and purity.
Q. Which analytical techniques are critical for characterizing this compound and validating its structure?
Key methods include:
- Chromatography : TLC with hexane:ethyl acetate (60:40) for monitoring reaction progress .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and IR for functional group analysis (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Elemental Analysis : Matching calculated and observed C/H/N percentages to verify purity .
- X-ray Crystallography : SHELX and ORTEP-3 for resolving crystal structures and assessing bond angles/geometry .
Q. How can reaction conditions be optimized to improve selectivity for imidazole derivatives?
- Temperature Control : Lower temperatures (e.g., 80–100°C) reduce side reactions in CuI-catalyzed systems .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the imidazole ring, favoring regioselective substitution .
- Solvent-Free Systems : Minimize byproduct formation and simplify purification, as demonstrated in fused imidazo[2,1-b]thiazole syntheses .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- QSAR/CoMSIA : Comparative Molecular Similarity Indices Analysis (CoMSIA) models correlate substituent properties (steric, electrostatic) with bioactivity. For example, ED₅₀ data from MES tests can train models to predict antiepileptic potency .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina. Validate docking poses with in-vitro cytotoxicity assays and ADMET profiling (e.g., logP, CYP450 interactions) .
Q. How should researchers resolve contradictions in crystallographic data during structural determination?
- Cross-Validation : Use multiple software (SHELXL, OLEX2) to refine structures and compare R-factor convergence .
- Twinned Data Analysis : SHELXD’s dual-space algorithm handles twinning or pseudo-symmetry in high-throughput phasing .
- Electron Density Maps : Overlay ORTEP-3-generated maps to identify disordered regions or solvent molecules .
Q. What strategies elucidate structure-activity relationships (SAR) for imidazole-based therapeutics?
- Substituent Libraries : Synthesize analogs with varied aryl/heteroaryl groups (e.g., thiophene, furan) and assess bioactivity trends .
- Pharmacophore Mapping : Identify critical motifs (e.g., cyano group for hydrogen bonding) using Schrödinger’s Phase .
- In-Silico Toxicity Screening : Predict hepatotoxicity (e.g., using ProTox-II) to prioritize candidates with favorable safety profiles .
Q. How can retrosynthetic analysis streamline the synthesis of novel imidazole derivatives?
- AI-Driven Tools : Platforms leveraging Reaxys/Pistachio databases propose one-step routes by scoring precursor feasibility (e.g., nitrobenzene + imidazole couplings) .
- Fragment-Based Design : Combine 2-thienylmethyl and cyano fragments via Suzuki-Miyaura coupling, optimizing Pd catalysts for C–N bond formation .
Q. What experimental frameworks validate the pharmacological potential of this compound?
- In-Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values, paired with ROS detection kits for antioxidant activity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) .
- In-Vivo Models : Zebrafish/murine models for assessing bioavailability and CNS penetration in epilepsy studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
